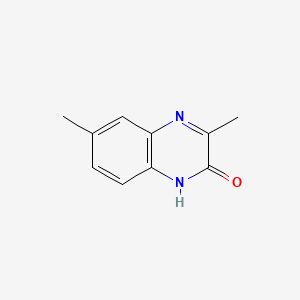

3,6-Dimethylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)10(13)12-8/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWPCDVXKFLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303162 | |

| Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28082-84-0 | |

| Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28082-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 3,6-Dimethylquinoxalin-2(1H)-one typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound. A common method for preparing quinoxalin-2-one derivatives is the reaction of an o-phenylenediamine with an α-keto ester. nih.gov For the synthesis of this compound, 4-methyl-1,2-phenylenediamine would be reacted with an ester of pyruvic acid, such as ethyl pyruvate. nih.gov

The characterization of the synthesized compound relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the C=O and N-H stretching vibrations of the quinoxalinone ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.govrsc.org

Physicochemical Properties

The physicochemical properties of 3,6-Dimethylquinoxalin-2(1H)-one are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is not widely available in a consolidated form, properties can be inferred from closely related analogs like 3,6,7-trimethyl-2(1H)-quinoxalinone. nih.gov

| Property | Value (for 3,6,7-trimethyl-2(1H)-quinoxalinone) | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | nih.gov |

| Molecular Weight | 188.23 g/mol | nih.gov |

| XLogP3 | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Note: The data in this table is for the closely related compound 3,6,7-trimethyl-2(1H)-quinoxalinone and is provided for illustrative purposes.

Chemical Reactivity and Derivatization

The quinoxalin-2(1H)-one core possesses several reactive sites that can be targeted for derivatization. The lactam nitrogen (N1) can be alkylated or acylated to introduce various substituents. researchgate.net The methyl group at the 3-position can potentially undergo condensation reactions. nih.gov The aromatic ring is also susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Recent research has highlighted the use of modern synthetic methods, such as visible-light-induced reactions, for the derivatization of the quinoxalin-2-one scaffold. sapub.org These methods offer mild and efficient ways to introduce a variety of functional groups, expanding the chemical space of accessible derivatives.

Biological and Pharmacological Profile

Derivatives of 3,6-Dimethylquinoxalin-2(1H)-one have been investigated for a range of biological activities. The specific substitutions on the quinoxalinone core play a critical role in determining the pharmacological profile of the compound.

| Biological Activity | Derivative Type | Findings | Reference |

| Antimicrobial | Thiazole (B1198619) derivatives of 6,7-dimethylquinoxalin-2(1H)-one | Showed significant antibacterial and antifungal activities. | nih.gov |

| Anticancer | 3-Vinyl-quinoxalin-2(1H)-one derivatives | Displayed good to excellent potency against several cancer cell lines. | nih.gov |

| Anticancer | Schiff's bases of quinoxalinone | Some derivatives exhibited inhibitory activity against COX-2 and LDHA enzymes, which are implicated in colorectal cancer. | rsc.orgresearchgate.net |

| Antiviral (HCV) | Various quinoxalin-2(1H)-one derivatives | Identified as potent inhibitors of the Hepatitis C virus in vitro. | researchgate.net |

Applications in Chemical Research

Conventional Synthetic Approaches to Quinoxalin-2(1H)-ones

Traditional methods for constructing the quinoxalin-2(1H)-one core have long been established, primarily relying on condensation and cyclization reactions that form the heterocyclic ring system.

Condensation-Cyclization Protocols

The most fundamental and widely employed method for synthesizing quinoxalin-2(1H)-ones is the condensation reaction between an o-phenylenediamine (B120857) and an α-keto acid or its corresponding ester. organic-chemistry.orgthieme-connect.de To produce this compound, the key starting materials are 4-methyl-1,2-phenylenediamine and an ester of pyruvic acid, such as ethyl pyruvate.

The reaction mechanism involves an initial nucleophilic attack of one amino group of the diamine onto the α-keto carbon of the ester, followed by an intramolecular cyclization via dehydration to form the dihydropyrazine (B8608421) ring. Subsequent tautomerization leads to the stable quinoxalin-2(1H)-one structure. The choice of solvent and catalyst can influence reaction times and yields, with acidic conditions often employed to facilitate the condensation and cyclization steps. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 4-Methyl-1,2-phenylenediamine | Ethyl pyruvate | Ethanol, Reflux | This compound | - |

| o-Phenylenediamine | α-Keto acids | Water, 100°C | 3-Substituted quinoxalin-2(1H)-ones | Good to Excellent organic-chemistry.org |

| Aryl-1,2-diamines | 2,2-Dibromo-1-arylethanones | DMSO, Et3N, 75°C | 3-Arylquinoxalin-2(1H)-ones | Good thieme-connect.de |

Data represents typical reaction schemes; specific yields for this compound may vary based on precise conditions.

Chloroacetyl Chloride Based Syntheses

Chloroacetyl chloride is a versatile bifunctional reagent used in the synthesis of various heterocyclic compounds. researchgate.net Its application in quinoxalinone synthesis typically involves the acylation of an amine. For instance, an N-substituted aniline (B41778) can be reacted with chloroacetyl chloride to form an N-aryl-2-chloroacetamide intermediate. taylorandfrancis.comprepchem.com While more commonly associated with quinazolinone synthesis, pathways utilizing chloroacetyl chloride can be adapted for quinoxalinone derivatives, often involving multi-step sequences. One potential route involves the reaction of an o-phenylenediamine with chloroacetyl chloride, leading to an intermediate that can be cyclized to form the quinoxalinone ring, although this is a less direct approach compared to condensation with α-keto esters. nih.gov

Strategies for Targeted Methylation of Quinoxalinone Scaffolds

Introducing a methyl group onto a pre-formed quinoxalinone ring, known as targeted methylation, is a key strategy for creating derivatives like this compound from a 6-methylquinoxalin-2(1H)-one precursor. Methylation can typically occur at the C3-position or the N1-position.

A notable advancement is the visible-light-driven C3-methylation of quinoxalin-2(1H)-ones. thieme-connect.com This method employs a molecular dye as a photocatalyst and can proceed under ambient temperature and atmospheric conditions. It offers a clean, transition-metal-free pathway to construct C3-methylated quinoxalinones with moderate to good yields, demonstrating broad substrate compatibility. thieme-connect.com This approach is particularly valuable for its site-selectivity and adherence to green chemistry principles. thieme-connect.com

Emerging and Sustainable Synthetic Practices

In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient synthetic methods. Microwave-assisted and catalyst-free reactions are at the forefront of these efforts for quinoxalinone synthesis.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating. researchgate.netdigitellinc.com For the synthesis of quinoxalin-2(1H)-ones, microwave-assisted methods can facilitate the condensation of o-phenylenediamines with various reaction partners. nih.govnih.gov These reactions can sometimes be performed in the absence of a solvent or in green solvents, further enhancing their sustainability. nih.gov For example, the reaction of o-diamines with 4-arylidene-2-phenyloxazol-5-ones under microwave irradiation provides a rapid and high-yielding route to 3-substituted quinoxalin-2(1H)-ones. nih.govacs.org

| Reaction Type | Heating Method | Reaction Time | Yield (%) |

| Condensation of o-diamine and oxazolone | Microwave (120°C) | 16 min | 85% acs.org |

| Condensation of o-diamine and oxazolone | Conventional (Reflux) | 8 h | 72% acs.org |

Comparison illustrates the efficiency of microwave-assisted synthesis for a representative quinoxalinone formation.

Catalyst-Free Methodologies for Quinoxalinone Formation

The development of catalyst-free synthetic protocols is a significant goal in green chemistry, as it simplifies purification, reduces costs, and minimizes toxic waste. nih.gov Several catalyst-free methods for quinoxalinone synthesis have been reported. One effective approach involves the reaction of o-phenylenediamines with α-keto acids in water, a benign and abundant solvent. organic-chemistry.org This method allows for the straightforward formation of quinoxalin-2(1H)-ones, with products often precipitating from the reaction mixture and being easily purified by simple filtration. organic-chemistry.org

Furthermore, photoinduced C-H functionalization of quinoxalin-2(1H)-ones can be achieved without any external photocatalyst. rsc.org Using visible light and a green oxidant like hydrogen peroxide, it is possible to achieve divergent synthesis, leading to either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones by controlling the reaction atmosphere. rsc.org Such methods are highly atom-economical and operate under mild conditions. rsc.orgacs.org

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of the quinoxalinone scaffold and its derivatives.

A notable example is the synthesis of (E)-quinoxalinone oximes through a three-component reaction of quinoxalin-2(1H)-ones, ketones, and tert-butyl nitrite (B80452) (TBN). researchgate.netbohrium.com This transition-metal-free method proceeds under mild conditions and allows for the gram-scale synthesis of the target products in moderate to good yields. bohrium.comrsc.org The reaction is initiated by the protonation of the quinoxalinone, followed by a Mannich-type reaction and radical coupling. bohrium.com The scope of this reaction is broad, accommodating various N-substituted quinoxalin-2(1H)-ones and a range of methyl ketones. rsc.org

Another significant multi-component approach is the synthesis of quinoxalin-2-thiones from o-phenylenediamines, aryl ketones, and elemental sulfur. researchgate.net This base-catalyzed, three-component reaction provides a direct and operationally simple route to this important subclass of quinoxalinones, which are valuable synthetic intermediates. researchgate.net The reaction tolerates a wide array of aryl and heteroaryl ketones, as well as electron-neutral and electron-deficient o-phenylenediamines. researchgate.net

Furthermore, visible-light-induced three-component reactions have emerged as a powerful tool for the synthesis of functionalized quinoxalinones. For instance, a radical cascade reaction involving quinoxalin-2(1H)-ones, alkenes, and perfluoroalkyl iodides under visible light irradiation affords perfluoroalkyl-containing quinoxalinone derivatives in good yields. researchgate.net

Regioselective Functionalization of the Quinoxalinone System

Direct functionalization of the pre-formed quinoxalinone ring is a key strategy for the synthesis of diverse derivatives. The C3 position is particularly reactive towards various transformations.

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups at the C3 position of the quinoxalinone core has been achieved through several methodologies.

Alkylation Reactions:

Visible-light-induced reactions have proven effective for C3-alkylation. A metal-free, three-component reaction of quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO), and styrene (B11656), mediated by H₂O₂, provides a route to 3-methylated quinoxalin-2(1H)-ones. researchgate.net Additionally, visible-light-promoted alkylation using alkylhydrazines has been reported to proceed under metal-, base-, oxidant-, and catalyst-free conditions. chemrxiv.org Another approach involves the use of hypervalent iodine reagents in conjunction with sodium alkylsulfinates to achieve C3-alkylation under catalyst-free conditions. beilstein-journals.org

Arylation Reactions:

C3-arylation of quinoxalin-2(1H)-ones can be accomplished through various protocols. Visible-light-mediated arylation using arylhydrazines in the presence of an acid provides a metal- and oxidant-free pathway to 3-arylquinoxalin-2(1H)-ones. nih.gov Similarly, a photocatalyst- and metal-free direct C-H arylation with aryl acyl peroxides has been developed. nih.gov The use of diaryliodonium salts as aryl radical sources also enables the C3-arylation of quinoxalin-2(1H)-ones. nih.gov A recent development involves an additive-free, visible-light-induced three-component 1,2-di(hetero)arylation using quinoxalin-2(1H)-ones, styrenes, and thianthrenium salts. rsc.org

Table 1: Selected C3-Alkylation and Arylation Reactions of Quinoxalin-2(1H)-ones

| Reaction Type | Reagents and Conditions | Product Type | Yield Range | Citation |

|---|---|---|---|---|

| Alkylation | DMSO, Styrene, H₂O₂, metal-free | 3-Methylquinoxalin-2(1H)-ones | Moderate to 86% | researchgate.net |

| Alkylation | Alkylhydrazines, visible light, catalyst-free | 3-Alkylquinoxalin-2(1H)-ones | High yields | chemrxiv.org |

| Alkylation | Sodium alkylsulfinates, Phenyliodine(III) dicarboxylates | 3-Alkylquinoxalin-2(1H)-ones | Moderate to excellent | beilstein-journals.org |

| Arylation | Arylhydrazines, HCl, visible light | 3-Arylquinoxalin-2(1H)-ones | 45-82% | nih.gov |

| Arylation | Aryl acyl peroxides, visible light, catalyst-free | 3-Arylquinoxalin-2(1H)-ones | Moderate to good | nih.gov |

| Arylation | Diaryliodonium salts | 3-Arylquinoxalin-2(1H)-ones | Broad scope | nih.gov |

| Di(hetero)arylation | Styrenes, Thianthrenium salts, visible light | 1,2-Di(hetero)arylation products | 51-66% | rsc.org |

Site-Selective Halogenation (e.g., C-7, C-3)

Halogenated quinoxalinones are important synthetic intermediates and often exhibit enhanced biological activity. The regioselective introduction of halogen atoms at specific positions of the quinoxalinone scaffold is therefore of great interest.

C-3 Halogenation:

A photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones at the C3 position has been developed using chloroform (B151607) (CHCl₃) as the chlorine source. rsc.org This method provides access to various 3-chloroquinoxalin-2(1H)-ones in moderate to high yields under mild reaction conditions with excellent regioselectivity. rsc.orgrsc.org

C-7 Halogenation:

A temperature-controlled, regiodivergent functionalization allows for the selective bromination of the C7 position. chemrxiv.org Using N-bromosaccharin in acetonitrile, the reaction can be directed towards C7-bromination by adjusting the temperature. chemrxiv.org This method provides a valuable tool for accessing C7-functionalized quinoxalinones.

Table 2: Site-Selective Halogenation of Quinoxalin-2(1H)-ones

| Position | Halogen | Reagents and Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| C-3 | Cl | CHCl₃, Photoredox catalyst, blue LEDs | 3-Chloroquinoxalin-2(1H)-one | 77-86% | rsc.orgrsc.org |

| C-7 | Br | N-Bromosaccharin, Acetonitrile, 35 °C | 7-Bromoquinoxalin-2(1H)-one | 65% | chemrxiv.org |

Radical Functionalization Strategies

Radical reactions have become a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds under mild conditions. The quinoxalinone scaffold is amenable to various radical functionalization strategies, primarily at the C3 position.

Visible-light-induced radical cascade reactions have been employed for the difunctionalization of alkenes with quinoxalin-2(1H)-ones. rsc.org For example, a three-component reaction of styrenes, aryl disulfides, and quinoxalin-2(1H)-ones, initiated by photoexcited quinoxalin-2(1H)-one, generates a thiyl radical that participates in a series of radical additions. rsc.org The mechanism of these reactions is often elucidated through the use of radical scavengers like TEMPO, which trap radical intermediates. rsc.org

Another strategy involves the generation of an aryl radical from an aryl thianthrenium salt via single-electron transfer (SET) from a photoexcited quinoxalin-2(1H)-one. rsc.org This aryl radical then undergoes a tandem radical addition to a styrene and the quinoxalin-2(1H)-one, leading to 1,2-di(hetero)arylation products. rsc.org These radical processes highlight the versatility of the quinoxalinone core in engaging in complex, cascade reactions to build molecular complexity rapidly.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring system and the lactam functionality of this compound allow for both electrophilic and nucleophilic substitution reactions. The benzene (B151609) ring, activated by the electron-donating methyl group at the 6-position and the nitrogen atom of the pyrazinone ring, is susceptible to electrophilic attack. Conversely, the pyrazinone ring, particularly the carbon atom at the 3-position, can undergo nucleophilic substitution, often facilitated by the presence of a suitable leaving group.

While aromatic substitution reactions typically follow an electrophilic mechanism, aryl halides with electron-withdrawing groups can undergo nucleophilic substitution. libretexts.orgpressbooks.pub These reactions are favored by substituents that can stabilize a carbanion intermediate. libretexts.org The presence of electron-withdrawing groups deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. libretexts.org These groups are typically ortho-para directors in nucleophilic substitution. libretexts.orgpressbooks.pub The mechanism for nucleophilic aromatic substitution involves the initial addition of the nucleophile to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The halide ion is subsequently eliminated. pressbooks.pub It is important to note that while electrophilic substitutions replace a hydrogen atom on the ring, nucleophilic substitutions replace a leaving group, commonly a halide ion. libretexts.orgpressbooks.pub

N-Alkylation and Related N-Derivatization Processes

The nitrogen atom at the 1-position (N1) of the quinoxalinone ring is a key site for derivatization. N-alkylation introduces a variety of substituents, significantly altering the molecule's steric and electronic properties. This transformation is typically achieved by treating this compound with an alkyl halide in the presence of a base. For example, the alkylation of 3-ethylquinoxalin-2(1H)-one with ethyl bromide in the presence of potassium hydroxide (B78521) yields 1,3-diethyl-1H-quinoxalin-2-one. sapub.org

Recent advancements have focused on developing more efficient and environmentally friendly methods for N-alkylation. Photocatalytic systems, such as a copper-gold mixed photocatalyst, have been successfully employed for the N-alkylation of pharmaceutically relevant amines with alcohols at room temperature. nih.gov This highlights a move towards more sustainable synthetic strategies.

Cycloaddition Reactions and Formation of Fused Heterocyclic Architectures

Cycloaddition reactions are powerful tools for constructing cyclic molecules, involving the combination of two or more unsaturated systems. wikipedia.orglibretexts.org In the context of this compound, these reactions are pivotal for building fused heterocyclic systems, expanding the structural diversity and potential applications of the quinoxalinone core. These reactions are classified based on the number of π-electrons participating from each component. libretexts.org

Synthesis of Thiazole-Fused Quinoxalinones

The fusion of a thiazole (B1198619) ring to the quinoxalinone framework has been a subject of interest, leading to novel tricyclic compounds. One approach involves the reaction of a suitably functionalized quinoxalinone with reagents that can form the thiazole ring in situ. For instance, the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with an isocyanide and dialkyl acetylenedicarboxylate (B1228247) provides an efficient route to thiazine-dicarboxylates. nih.govsemanticscholar.org A similar strategy can be adapted for the synthesis of thiazole-fused quinoxalinones. The synthesis of thiazole-fused derivatives of tricyclic quinazolinones has been achieved by replacing anthranilic acid with isomeric polyfunctionalized benzothiazole (B30560) analogues of anthranilic methyl esters. researchgate.net

Pyrazoline and Triazole Derivative Synthesis

Pyrazoline and triazole moieties are well-known for their diverse biological activities. The synthesis of these derivatives often involves the reaction of a chalcone (B49325) precursor with hydrazine (B178648) or a substituted hydrazine. nih.govrevistabionatura.orgresearchgate.net For example, 3,5-disubstituted-2-pyrazoline derivatives can be synthesized by refluxing chalcone derivatives with hydrazine hydrate (B1144303) in ethanol. nih.gov Similarly, 1,3,5-trisubstituted-2-pyrazoline derivatives have been synthesized in a three-step reaction, also utilizing chalcones and hydrazine derivatives. nih.gov The synthesis of pyrazole (B372694) derivatives can be achieved in two steps, starting with the generation of hydrazone compounds from acetophenone (B1666503) derivatives and phenyl hydrazine derivatives, followed by reaction with phosphorus oxychloride in dimethylformamide. semanticscholar.org

Indolo/Pyrroloquinoxaline Formation

The construction of indole (B1671886) or pyrrole (B145914) rings fused to the quinoxalinone system results in complex polycyclic architectures. A study details the use of 6,7-Dimethyl-3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline as a starting material for synthesizing novel pyrrolo[2,3-b]quinoxaline derivatives. researchgate.net

Advanced Functional Group Transformations on the Quinoxalinone Core

Beyond the primary reactions, the this compound core can undergo a variety of advanced functional group transformations. These modifications are crucial for fine-tuning the properties of the resulting molecules. Such transformations can include converting an alkane to an alkyl halide, an alkyl halide to an alkene, and a dihalide to an alkyne. youtube.com For instance, direct C-H functionalization has emerged as a powerful strategy. Recent developments have showcased the direct C-H functionalization of quinoxalin-2(1H)-ones through multi-component tandem reactions, allowing for the simultaneous introduction of various functional groups at the C3 position. nih.govmdpi.com These reactions often proceed via free radical mechanisms and can be promoted by photocatalysis or other green chemistry approaches. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution ¹H and ¹³C NMR spectra offer a foundational view of the molecular structure by identifying the different types of proton and carbon atoms present. The analysis is typically conducted in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can influence chemical shifts. carlroth.comwashington.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the amide proton (N-H), the three aromatic protons, and the two methyl groups. The amide proton typically appears as a broad singlet at a high chemical shift (downfield), often above 12 ppm, due to its acidic nature and hydrogen bonding. rsc.org The aromatic protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm), with their splitting patterns determined by their coupling to adjacent protons. The two methyl groups (at the C3 and C6 positions) are expected to appear as sharp singlets in the aliphatic region (typically 2.2-2.5 ppm).

Spectral data for the closely related isomer, 6-methyl-3-phenylquinoxalin-2(1H)-one, shows the C6-methyl protons at approximately 2.4 ppm and aromatic protons in the 7.1-7.7 ppm range, which supports the expected values for the target compound. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes the carbonyl carbon (C=O) of the amide, which resonates at a very low field (around 155 ppm). rsc.orgmdpi.com The spectrum will also show signals for the six carbons of the benzene ring and the two carbons of the pyrazinone ring, along with two distinct signals for the methyl carbons in the high-field (aliphatic) region. The chemical shifts for carbons in similar quinoxalinone systems have been extensively reported. rsc.orgmdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~154.5 |

| C3 | - | ~153.0 |

| C4a | - | ~132.0 |

| C5 | ~7.6 (s) | ~129.0 |

| C6 | - | ~133.0 |

| C7 | ~7.2 (d) | ~128.5 |

| C8 | ~7.1 (d) | ~115.0 |

| C8a | - | ~130.0 |

| N1-H | ~12.4 (s, br) | - |

| C3-CH₃ | ~2.3 (s) | ~19.0 |

| C6-CH₃ | ~2.4 (s) | ~20.5 |

| Note: Values are predicted based on data for structurally similar compounds and general chemical shift ranges. rsc.orgchemicalbook.com 's' denotes singlet, 'd' denotes doublet, and 'br' denotes a broad signal. |

While 1D NMR suggests a structure, 2D NMR experiments confirm it by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons at C7 and C8, confirming their adjacency on the benzene ring. No correlations would be seen for the methyl singlets or the NH proton, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond C-H correlation). sdsu.educolumbia.edu This is a highly sensitive technique used to definitively assign carbon signals. columbia.edu For the target molecule, HSQC would show cross-peaks linking the ¹H signal of the C3-methyl group to its ¹³C signal, the C6-methyl protons to their carbon, and the aromatic protons (H5, H7, H8) to their respective carbons (C5, C7, C8). This allows for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu Key expected HMBC correlations for this compound would include:

Protons of the C3-methyl group showing correlations to the C3 and C2 carbons.

Protons of the C6-methyl group showing correlations to C6, C5, and C7.

The N1-H proton showing correlations to C2 and C8a.

The H5 proton showing correlations to C4a, C7, and the C6-methyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with high confidence. For this compound (Molecular Formula: C₁₀H₁₀N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement, typically using electrospray ionization (ESI), would find the mass of the protonated molecule, [M+H]⁺. A close match between the calculated and observed mass (usually to within 5 ppm) confirms the molecular formula. For example, the related compound 3-(p-tolyl)-6,7-dimethylquinoxalin-2(1H)-one (C₁₇H₁₆N₂O) has a calculated [M+H]⁺ of 265.1335 and a found value of 265.1336, demonstrating the precision of the technique. rsc.org

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 | Expected within ± 5 ppm |

Hyphenated techniques couple a separation method (liquid or gas chromatography) with mass spectrometry, making them ideal for analyzing complex mixtures and purifying compounds for analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful tool for the analysis of quinoxalinone derivatives. mdpi.com A liquid chromatograph separates the target compound from reaction byproducts or impurities. The eluent is then introduced into the mass spectrometer, which provides the molecular weight of the pure compound. Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, yielding a fragmentation pattern that serves as a structural fingerprint.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for compounds that are volatile and thermally stable. nih.gov this compound may be amenable to GC-MS analysis. In this technique, the compound is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The resulting mass spectrum often contains extensive fragmentation, which can be compared against spectral libraries to aid in identification.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent method for identifying the functional groups present in a molecule. mdpi.com For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3320–3050 |

| C-H (Aromatic) | Stretch | 3100–3000 |

| C-H (Aliphatic -CH₃) | Stretch | 2980–2870 |

| C=O (Amide I band) | Stretch | 1680–1660 |

| C=N / C=C (Ring) | Stretch | 1620–1450 |

| Note: Values are based on typical ranges for quinoxalinone systems. mdpi.com |

The spectrum would be characterized by a strong, sharp absorption band for the carbonyl (C=O) group of the lactam ring around 1670 cm⁻¹. mdpi.com A broad absorption in the region of 3300-3100 cm⁻¹ would indicate the N-H stretching vibration. Absorptions corresponding to aromatic and aliphatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1600 cm⁻¹) would contain a complex pattern of absorptions corresponding to C=N and C=C bond stretching within the heterocyclic and benzene rings, as well as various bending vibrations.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of closely related quinoxalinone derivatives provides valuable insight into the expected structural features. For instance, the crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one has been determined and offers a representative example of the type of data obtained from such an analysis. nih.gov

The study of 1-Ethyl-3-methylquinoxalin-2(1H)-one revealed a triclinic crystal system with two independent molecules in the asymmetric unit. nih.gov The molecules were found to be linked by intermolecular C—H⋯O hydrogen bonds, and π–π stacking interactions were observed between the quinoxaline (B1680401) rings. nih.gov This type of detailed structural information is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as melting point and solubility.

Below is a table summarizing the crystallographic data for the related compound, 1-Ethyl-3-methylquinoxalin-2(1H)-one, which illustrates the kind of specific parameters obtained from a single-crystal X-ray diffraction study. nih.gov

Interactive Table: Crystallographic Data for 1-Ethyl-3-methylquinoxalin-2(1H)-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4101(6) |

| b (Å) | 9.1405(8) |

| c (Å) | 14.2960(12) |

| α (°) | 84.976(7) |

| β (°) | 78.717(7) |

| γ (°) | 88.137(7) |

| Volume (ų) | 945.82(14) |

| Z | 4 |

| Temperature (K) | 180 |

This data is for a related compound and serves as an example of the information derived from single-crystal X-ray diffraction.

The bond lengths and angles within the quinoxalinone core are also determined with high precision. Standard bond lengths for organic compounds, as compiled in extensive databases, serve as a reference for comparison. rsc.org For example, the C=O bond length in the quinoxalinone ring is a key parameter, and its value can provide insight into the degree of resonance and intermolecular interactions.

Integrated Multi-Analytical Approaches for Complex Structure Elucidation

While single-crystal X-ray diffraction provides an unparalleled view of the solid-state structure, a comprehensive understanding of a molecule like this compound often requires the integration of multiple analytical techniques. researchgate.net This is particularly true when a compound is difficult to crystallize or when its behavior in solution is of interest. An integrated approach combines the strengths of various spectroscopic methods to build a complete and validated structural picture. nih.govmaastrichtuniversity.nl

The structural elucidation of quinoxaline derivatives frequently involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, in conjunction with crystallographic data when available. nih.govmaastrichtuniversity.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, ¹H NMR would confirm the number and positions of the methyl groups and the aromatic protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between different parts of the molecule. maastrichtuniversity.nl

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional clues about the structure. maastrichtuniversity.nl

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the characteristic C=O stretching vibration of the amide group in the quinoxalinone ring would be a key feature in the IR spectrum. The position of this band can be influenced by hydrogen bonding and other intermolecular interactions. wikipedia.org

In a typical integrated approach, the initial hypothesis of the structure is formulated based on the synthetic route and the data from NMR, MS, and IR spectroscopy. If suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive solid-state structure. This experimental structure can then be used to validate the interpretation of the spectroscopic data. For instance, the solid-state conformation determined by X-ray diffraction can help in assigning specific NMR signals.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties and geometries, which can then be compared with the experimental data from all techniques to provide a higher level of confidence in the final structural assignment. researchgate.netresearchgate.net This combination of experimental and computational approaches represents the current state-of-the-art for the elucidation of complex molecular structures like this compound.

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of molecules. nih.govyoutube.com DFT calculations allow for the determination of a compound's structural, kinetic, and thermodynamic stability, as well as providing insights into molecular interactions and electronic properties. nih.gov For quinoxaline derivatives, DFT has been employed to model the inhibitors and understand their properties.

Analysis of Electronic Structure (HOMO-LUMO Energetics, Energy Gap)

The electronic structure of a molecule is fundamental to its chemical reactivity and is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.comwuxibiology.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comwuxibiology.com

For this compound, DFT calculations at the B3LYP/6–311 G(d,p) level have determined the HOMO-LUMO energy gap to be 4.9266 eV. researchgate.net This value provides a quantitative measure of the molecule's electronic stability. The HOMO and LUMO energies themselves are also important indicators; for instance, a more negative HOMO energy suggests a weaker electron-donating ability. The study of HOMO-LUMO gaps is a common practice to understand the bioactivity of molecules, as it relates to intermolecular charge transfer. irjweb.com

| Parameter | Value (eV) |

| HOMO-LUMO Energy Gap | 4.9266 researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. wolfram.comresearchgate.net Different colors on the MEP map indicate regions of varying electrostatic potential: red typically signifies areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.netwolfram.com Green areas indicate neutral or near-zero potential. wolfram.com

MEP analysis is instrumental in identifying sites for electrophilic and nucleophilic reactions, as well as understanding hydrogen bonding interactions. researchgate.netresearchgate.net For flavone (B191248) derivatives, a relationship has been found between negative MEP values in specific regions and their antiviral activities. nih.gov In the context of this compound and its derivatives, MEP analysis can predict the most likely sites for intermolecular interactions, which is crucial for understanding their biological activity and for designing new molecules with desired properties. researchgate.net

Local Reactivity Descriptors (Fukui Functions, Local Softness)

The Fukui function comes in three forms: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. researchgate.net These functions are calculated based on the change in electron density at a particular point in the molecule upon the addition or removal of an electron. researchgate.net By analyzing the values of the Fukui functions across the molecule, one can pinpoint the most reactive centers. researchgate.net

Local softness (s(r)) is another important local reactivity descriptor, which is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a particular site within the molecule. These descriptors are particularly useful in understanding the regioselectivity of chemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules. youtube.comnih.gov These simulations are particularly valuable for understanding complex biological processes that occur over timescales ranging from picoseconds to microseconds and beyond. youtube.comescholarship.org

In the context of quinoxaline derivatives, MD simulations can be used to investigate the stability of ligand-protein complexes, which is crucial for drug design. nih.govphyschemres.org For example, a 100 ns MD simulation can be performed to validate the binding mode and stability of a compound within the active site of a target protein. nih.gov The simulations can reveal important information about the flexibility of the molecule and the nature of its interactions with the surrounding environment, such as a solvent or a biological receptor. physchemres.orgnih.gov

Molecular Docking Studies for Mechanistic Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanism of potential drugs. The process involves generating various conformations of the ligand within the binding site of the receptor and then scoring these poses based on their binding affinity. nih.govnih.gov

For quinoxaline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and in elucidating the structural features that contribute to their biological activities. nih.govresearchgate.netnih.gov For instance, docking studies can reveal key hydrogen bond and pi-pi interactions between a quinoxalinone derivative and the amino acid residues of a target protein, such as cyclooxygenase-2 (COX-2). nih.gov These insights are critical for the rational design and optimization of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by correlating molecular descriptors (numerical representations of chemical information) with the observed activity or property. nih.gov

QSAR and QSPR models are valuable tools in drug discovery and materials science for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a particular property. nih.govmdpi.com For quinoxaline derivatives, QSAR studies can be employed to develop reliable models that predict their inhibitory activity against specific targets, such as P-glycoprotein. nih.gov These models can then guide the design of new derivatives with enhanced potency. mdpi.comearthlinepublishers.com A reliable QSAR model can significantly reduce the time and cost associated with the synthesis and testing of new compounds. nih.gov

Corrosion Inhibition in Material Protection

Quinoxalinone derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals like mild steel and carbon steel in acidic environments. najah.edunajah.eduresearchgate.netresearchgate.net Their effectiveness stems from their molecular structure, which typically includes heteroatoms (nitrogen and oxygen), aromatic rings, and π-bonds. mdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion. mdpi.comresearchgate.net The presence of electron-donating groups, such as methyl groups, can further enhance the inhibition efficiency. electrochemsci.org

Electrochemical Evaluation of Inhibition Efficiency (e.g., Potentiodynamic Polarization, EIS)

Electrochemical methods are pivotal in assessing the performance of quinoxalinone derivatives as corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two of the most common techniques employed. najah.eduresearchgate.netpeacta.orgresearchgate.net

Potentiodynamic Polarization (PDP): PDP studies reveal the influence of inhibitors on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edupeacta.org For many quinoxalinone derivatives, the presence of the inhibitor causes a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). researchgate.netpeacta.org A significant finding is that many of these compounds act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. najah.edunajah.eduafricaresearchconnects.com In some cases, they may show a slight cathodic or anodic dominance. electrochemsci.org The inhibition efficiency (IE%) can be calculated from the i_corr values, and it generally increases with higher inhibitor concentrations. najah.eduresearchgate.net For instance, studies on 3,7-dimethylquinoxalin-2-(1H)-one have shown a clear increase in inhibition efficiency with concentration. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-solution interface. researchgate.net In the presence of a quinoxalinone inhibitor, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). researchgate.netpeacta.orgafricaresearchconnects.com This indicates the formation of a protective film on the metal surface that hinders the charge transfer process, thus inhibiting corrosion. researchgate.netafricaresearchconnects.com The double-layer capacitance (C_dl) often decreases, which is attributed to the adsorption of the inhibitor molecules on the metal surface. africaresearchconnects.com The inhibition efficiency can also be calculated from the R_ct values. peacta.org

Table 1: Electrochemical Parameters for Carbon Steel in 1.0 M HCl with and without 3,7-Dimethylquinoxalin-2-(1H)-one (DQO) at 308 K

| Concentration (M) | E_corr (mV vs SCE) | i_corr (µA/cm²) | β_c (mV/dec) | IE (%) |

| Blank | -500 | 1000 | 150 | - |

| 10⁻⁶ | -495 | 450 | 145 | 55 |

| 10⁻⁵ | -490 | 280 | 140 | 72 |

| 10⁻⁴ | -485 | 150 | 135 | 85 |

| 10⁻³ | -480 | 80 | 130 | 92 |

This table is generated based on representative data from potentiodynamic polarization studies of quinoxalinone derivatives. researchgate.net

Table 2: EIS Parameters for Carbon Steel in 1.0 M HCl with and without 3,7-Dimethylquinoxalin-2-(1H)-one (DQO) at 308 K

| Concentration (M) | R_ct (Ω cm²) | C_dl (µF/cm²) | IE (%) |

| Blank | 50 | 100 | - |

| 10⁻⁶ | 110 | 80 | 54.5 |

| 10⁻⁵ | 180 | 65 | 72.2 |

| 10⁻⁴ | 330 | 50 | 84.8 |

| 10⁻³ | 600 | 35 | 91.7 |

This table is generated based on representative data from electrochemical impedance spectroscopy studies of quinoxalinone derivatives. researchgate.net

Surface Characterization of Adsorbed Protective Films

The formation of a protective film by the adsorption of quinoxalinone derivatives on the metal surface is a key aspect of their inhibition mechanism. Techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) are used to characterize these films. researchgate.netresearch-nexus.netmdpi.com

SEM analysis of a metal surface after immersion in an acidic solution without an inhibitor typically reveals a rough and damaged surface due to corrosion. In contrast, the surface of a metal treated with a quinoxalinone inhibitor appears much smoother, indicating the formation of a protective layer that prevents the corrosive medium from attacking the metal. researchgate.netmdpi.com EDX analysis can confirm the presence of elements from the inhibitor molecule (like carbon, nitrogen, and oxygen) on the metal surface, providing direct evidence of adsorption. researchgate.net

Adsorption Mechanism Studies (e.g., Langmuir Isotherm)

The effectiveness of quinoxalinone derivatives as corrosion inhibitors is fundamentally linked to their adsorption onto the metal surface. researchgate.net To understand this process, various adsorption isotherms are employed to model the relationship between the inhibitor concentration in the solution and the degree of surface coverage (θ). The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of quinoxalinone inhibitors. najah.eduresearchgate.netpeacta.orgafricaresearchconnects.comelectrochemsci.orgnajah.edu

The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface at a finite number of identical and equivalent adsorption sites. The fit of experimental data to the Langmuir isotherm suggests that the adsorption is a spontaneous process. researchgate.net The standard free energy of adsorption (ΔG°_ads) can be calculated from the Langmuir isotherm, and its negative value indicates the spontaneity of the adsorption process. researchgate.net The magnitude of ΔG°_ads can also provide insights into the nature of the adsorption. Values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more suggest chemisorption (involving charge sharing or transfer). najah.edu For many quinoxalinone derivatives, the calculated ΔG°_ads values suggest a mixed mode of adsorption, involving both physical and chemical interactions. africaresearchconnects.com

Temperature and Immersion Time Effects on Inhibition Performance

The performance of quinoxalinone inhibitors can be influenced by both temperature and the duration of immersion. najah.eduijcsi.proijcsi.pro

Temperature Effects: Generally, the inhibition efficiency of many quinoxalinone derivatives decreases as the temperature of the corrosive environment increases. najah.edumdpi.comafricaresearchconnects.comresearch-nexus.netnajah.eduijcsi.pro This trend is often indicative of a physical adsorption mechanism, where the bonds between the inhibitor and the metal surface are weaker and can be disrupted by increased thermal energy. nih.gov However, in some cases, the inhibition efficiency remains stable or even increases with temperature, suggesting a stronger, more chemical nature of adsorption (chemisorption). ijcsi.proresearchgate.net The activation energy (Ea) of the corrosion process can be calculated from Arrhenius plots, and an increase in Ea in the presence of the inhibitor often points to a physical adsorption mechanism. researchgate.net

Immersion Time Effects: The duration for which the metal is immersed in the inhibited solution can also affect the protective film's stability and, consequently, the inhibition efficiency. Studies have shown that for some inhibitors, the efficiency increases with prolonged immersion time, indicating the gradual formation of a more stable and compact protective layer. ijcsi.pro However, for other systems, the efficiency might decrease after a certain period, possibly due to the degradation of the inhibitor or the protective film over time. ijcsi.pro

Materials Science and Engineering

Beyond corrosion protection, quinoxalinone derivatives are gaining attention in the field of materials science and engineering due to their unique optical and electronic properties. nih.govrsc.org Their rigid, planar structure, combined with the presence of heteroatoms and the potential for extended π-conjugation, makes them suitable for a variety of applications, including the development of advanced materials. nih.govnih.gov

Development of Fluorescent and Luminescent Materials

Quinoxalinone and its derivatives are recognized as valuable fluorophores. unamur.beresearchgate.netnih.gov Their molecular structure serves as an excellent scaffold for creating materials with tailored photophysical properties. nih.govunamur.be By modifying the quinoxalinone core with different substituents, it is possible to fine-tune the absorption and emission wavelengths of the resulting compounds. researchgate.netnih.gov

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic transitions within the molecule, leading to changes in fluorescence. nih.gov For example, attaching electron-donating groups can increase the electron-donating capability of the quinoxaline structure, influencing its fluorescence properties. nih.gov This tunability allows for the design of quinoxalinone-based materials that emit light across the visible spectrum, from blue to red. researchgate.net

These fluorescent quinoxalinone derivatives have potential applications in various areas, including:

Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties make them candidates for use as emitting materials in OLEDs. nih.gov

Chemosensors: The fluorescence of certain quinoxalinone derivatives can be quenched or enhanced in the presence of specific ions or molecules, making them useful for chemical sensing applications. nih.govresearchgate.netnih.gov

Luminescent Metal-Organic Frameworks (MOFs): Incorporating quinoxalinone-based ligands into MOFs can lead to materials with interesting luminescent properties, where the framework provides rigidity and can influence the emission characteristics. osti.govnih.gov

Stimuli-Responsive Materials: Some quinoxalinone-based molecules exhibit changes in their luminescence in response to external stimuli such as mechanical grinding (piezofluorochromism) or heating (thermochromism), opening doors for applications in smart materials and sensors. rsc.orgresearchgate.net

The development of these materials often involves designing D–A–D (donor-acceptor-donor) or similar molecular architectures, where the quinoxaline unit acts as the electron-accepting core. rsc.org This design strategy can lead to materials with high-contrast, reversible switching of their luminescent properties. rsc.org

Organic Semiconductors for Optoelectronic Applications (e.g., OLEDs, OFETs)

The electron-deficient nature of the quinoxaline core makes its derivatives highly suitable for use in organic electronic devices. nih.govfrontiersin.org These compounds are increasingly utilized as n-type semiconductors and electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govgoogle.com

Quinoxaline derivatives serve as crucial building blocks for creating materials with high electron mobility and optimal energy levels. nih.gov In OLEDs, they have been employed as materials for the electron transporting layer, as well as hosts or guests in the emitting layer, due to their luminescence, rigidity, and good thermal stability. google.comresearchgate.net For instance, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), was synthesized and used as a yellow host material in phosphorescent OLEDs, demonstrating both good electron and hole transport properties. researchgate.net

In the realm of OFETs, quinoxaline-based materials are promising candidates for n-type semiconductors. nih.gov Although their application in this area is less common compared to OLEDs, research has demonstrated their potential. frontiersin.org For example, new quinoxaline derivatives end-functionalized with various aromatic groups have been synthesized and incorporated as organic semiconductors in top-contact/bottom-gate OFETs. researchgate.net Thin films of one such derivative, 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline, exhibited p-channel characteristics with hole mobilities reaching up to 1.9 × 10⁻⁴ cm²/Vs and a high current on/off ratio of 3.5 × 10⁶ when applied via vacuum deposition. researchgate.net The versatility of the quinoxaline structure allows for fine-tuning of its electronic properties, making it a key component in the development of next-generation organic electronics. nih.gov

Table 1: Performance of Quinoxaline-Based Organic Thin-Film Transistors (OTFTs)

| Compound | Deposition Method | Channel Type | Carrier Mobility (cm²/Vs) | On/Off Ratio |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Solution-Shearing | p-channel | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Vacuum Deposition | p-channel | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

Data sourced from Kim et al. researchgate.net

Application in Dye Chemistry

The inherent chromophoric properties of the quinoxaline skeleton make it a valuable scaffold in dye chemistry. nih.govmdpi.com Quinoxaline derivatives are designed as dyes for applications such as visible light photoinitiators for polymerization reactions. nih.govmdpi.com These compounds can absorb light at the boundary of the ultraviolet and visible regions, which is advantageous for processes initiated by sources like dental lamps. mdpi.com

A key feature of these dyes is their ability to form a long-lived excited state, which facilitates chain reactions through intermolecular electron transfer. mdpi.com In two-component photoinitiating systems, quinoxaline-based dyes, in the presence of an electron or hydrogen atom donor, have shown excellent efficiency in initiating the polymerization of acrylates. nih.gov Their performance is comparable to commercial photoinitiators like camphorquinone, with the added benefit of requiring very low concentrations (e.g., 0.04% by weight) to start the reaction. nih.gov

Furthermore, the structural versatility of the quinoxaline core allows for the synthesis of various dye sensitizers for use in photoelectrochemical cells. unisi.it For example, quinoxaline-based organic dyes have been synthesized and used as anodic sensitizers, demonstrating the broad utility of this chemical family in converting light energy into chemical or electrical energy. unisi.it The synthesis of 2-(thienyl)quinoxaline species has yielded dyes with fluorescent properties in the visible region (emission wavelengths from 401–491 nm), with the specific properties depending on the molecular structure and functionalization. rsc.org

Design of Chemosensors

Quinoxaline derivatives are extensively used in the development of chemosensors for detecting various chemical species, including cations, anions, and neutral molecules. rawdatalibrary.net Their excellent photophysical properties allow for the design of both colorimetric (visual color change) and fluorimetric (change in fluorescence) sensors, which are valued for their high selectivity, sensitivity, and ease of use. rawdatalibrary.net

These sensors operate through specific recognition mechanisms where the quinoxaline-based molecule interacts with the target analyte, leading to a measurable optical response. rawdatalibrary.netresearchgate.net For instance, a quinoxaline derivative, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), was developed as a dual-responsive sensor. nih.gov It exhibits a distinct color change from colorless to yellow upon binding with iron (Fe³⁺) ions and a "turn-off" fluorescent response (quenching) in the presence of copper (Cu²⁺) ions. researchgate.netnih.gov This allows for the selective, naked-eye detection of iron and sensitive fluorescent detection of copper in various samples, including water. nih.gov

Other quinoxaline-based chemosensors have been designed for a range of metal ions. A quinoxaline-hydrazinobenzothiazole sensor can detect Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ with distinguishable color changes. researchgate.netresearchgate.net Another "push-pull" quinoxaline derivative, QC1, acts as a dual optical chemosensor for pH, exhibiting shifts in both its absorption and emission bands in response to changes in acidity. researchgate.netmdpi.com The design flexibility of the quinoxaline scaffold enables the creation of highly specific and sensitive analytical tools for environmental and biological monitoring. researchgate.net

Table 2: Examples of Quinoxalinone-Based Chemosensors

| Sensor Compound | Analyte(s) | Detection Method |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺, Cu²⁺ | Colorimetric (Fe³⁺), Fluorescent turn-off (Cu²⁺) |

| Quinoxaline-hydrazinobenzothiazole derivative | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric and Fluorescent |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescent "switch-off" |

| Push-pull quinoxaline QC1 | pH | Colorimetric and Fluorescent |

Data sourced from multiple studies. researchgate.netnih.govmdpi.comnih.gov

Agrochemical Research

The quinoxaline scaffold is a promising platform for the development of new agrochemicals. mdpi.com Derivatives have shown a wide range of pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. acs.org

Herbicide Development

Quinoxaline derivatives have been investigated as both selective herbicides and as herbicide safeners. nih.govgoogle.com Certain novel synthetic quinoxaline derivatives have demonstrated significant herbicidal activity. acs.org For example, mode-of-action studies on the compound 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile revealed that it functions as a protoporphyrinogen (B1215707) oxidase-inhibiting herbicide. acs.org

In a different application, substituted quinoxaline derivatives have been evaluated as potential safeners to protect crops from the phytotoxic effects of commercial herbicides. nih.gov Isoxaflutole (IXF), an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, can cause injury to crops like Zea mays (corn). nih.gov Research has shown that certain N,N'-disubstituted quinoxaline derivatives can protect the crop against this injury. nih.gov The safener designated I-6 was particularly effective, enhancing the plant's detoxification mechanisms by increasing glutathione (B108866) (GSH) content and the activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). nih.gov This demonstrates the potential of quinoxaline derivatives to improve the selectivity and safety of existing herbicide treatments. nih.gov

Insecticide and Fungicide Investigations

In addition to herbicidal action, quinoxaline derivatives have been found to possess significant fungicidal and insecticidal properties. mdpi.comacs.org Several synthesized quinoxaline compounds have been successfully bioassayed for broad-spectrum pesticidal activity. acs.org

For example, the compound 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, noted for its herbicidal effects, also displayed broad-spectrum fungicidal activity against the plant pathogen Colletotrichum species. acs.org Another derivative, 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one, was also identified as a potent fungicide. acs.org In other studies, various arylaminoquinoxalinone derivatives were synthesized and tested for insecticidal activity against the red flour beetle, Tribolium castaneum, showing the potential of this chemical class in pest control. nih.gov Quinoxaline 1,4-dioxides have also been noted for their use in agriculture, with some derivatives exhibiting high fungicidal effects. mdpi.com

Mechanistic Biological Activity Investigations (Non-Clinical Focus)

The quinoxalinone core is a "privileged structure" in medicinal chemistry, and its derivatives are subjects of intense non-clinical research to elucidate their mechanisms of biological activity. nih.govnih.gov These studies focus on understanding how these molecules interact with biological targets at a molecular level.

One area of investigation is their antiproliferative effects. A study on quinoxaline–arylfuran derivatives identified a compound, QW12, that exerts a potent effect against HeLa cancer cells. nih.gov Mechanistic analysis revealed that QW12 induces apoptosis (programmed cell death), triggers the generation of reactive oxygen species (ROS), and inhibits the phosphorylation of STAT3, a key signaling protein involved in cell growth. nih.gov Molecular docking studies further suggested that QW12 binds directly to the SH2 domain of the STAT3 protein, thereby blocking its signaling pathway. nih.gov

Other research has explored the role of quinoxalinone derivatives as enzyme inhibitors. nih.gov For instance, new quinoxalinone Schiff's bases were tested as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. nih.gov Docking studies showed that the most active compound binds to key amino acid residues (Tyr355 and Arg120) within the active site of the COX-2 enzyme. nih.gov Another study identified quinoxalinone derivatives as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, with structure-activity relationship studies highlighting the importance of specific substituents for enhancing inhibitory activity.

Furthermore, the reactivity of the quinoxalin-2(1H)-one core is being explored through various C-H functionalization reactions. nih.govmdpi.commdpi.comrsc.org These methods allow for the synthesis of novel derivatives by adding different functional groups to the C3 position, creating libraries of new compounds for screening and mechanistic studies. nih.govmdpi.com For example, photocatalytic methods have been developed to achieve direct C-H hydroxylation and sulfenylation of the quinoxalin-2(1H)-one ring, yielding new molecules with potentially unique biological activities. nih.govmdpi.com These fundamental investigations are crucial for understanding the structure-activity relationships that govern the diverse biological effects of this class of compounds.

Table 3: Investigated Non-Clinical Biological Activities of Quinoxalinone Derivatives

| Derivative Class | Biological Target/Process | Investigated Mechanism |

| Quinoxaline–arylfuran derivatives | STAT3 Signaling Pathway | Inhibition of STAT3 phosphorylation, induction of apoptosis, ROS generation. nih.gov |

| Quinoxalinone Schiff's bases | Cyclooxygenase-2 (COX-2) | Direct binding and inhibition of the COX-2 enzyme active site. nih.gov |

| N1-acetate quinoxalinone derivatives | Aldose Reductase | Inhibition of aldose reductase activity. |

| Quinoxalin-2(1H)-one | Hepatitis C Virus (HCV) | Inhibition of HCV replication in vitro. nih.gov |

Antimicrobial Activity Studies (Antibacterial, Antifungal Mechanisms)

Quinoxalinone derivatives have demonstrated significant potential as antimicrobial agents, with various studies highlighting their efficacy against a spectrum of bacterial and fungal pathogens. nih.govsapub.orgmdpi.com The mechanisms of action are often multifaceted, contributing to their broad-spectrum activity.

Antibacterial Activity: The antibacterial properties of quinoxalinone derivatives are well-documented against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Quinoxaline 1,4-di-N-oxides (QdNOs), a subset of these derivatives, are potent antibacterial agents, particularly against anaerobic bacteria. nih.gov Their mechanism involves bioreduction under anaerobic conditions, where they are enzymatically reduced by bacterial metabolism to reactive species. nih.govnih.gov These reactive species, including radical anions, can interact with bacterial DNA, leading to strand breaks and degradation. nih.govnih.govresearchgate.net This DNA damage is a key component of their antibacterial effect. For instance, cyadox (CYA) and olaquindox (B1677201) (OLA), two representative QdNOs, have been shown to induce DNA strand breaks in Clostridium perfringens and Brachyspira hyodysenteriae. nih.gov The two N-oxide groups are essential for this activity, as their removal results in a loss of antibacterial effect. nih.gov

Some quinoxalinone derivatives exhibit significant activity against plant pathogenic bacteria. For example, compound 5k from a synthesized series showed good antibacterial activity against Acidovorax citrulli. rsc.org Another study reported that symmetrically disubstituted quinoxalines displayed the most significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The introduction of specific substituents, such as a trifluoromethyl group, has been shown to enhance antibacterial efficacy. nih.gov

Antifungal Activity: Several quinoxalinone derivatives have also been identified as potent antifungal agents. nih.govmdpi.com Research has demonstrated their effectiveness against various fungal strains, including those of agricultural importance. For instance, compounds 5j and 5t in one study exhibited more potent activity against Rhizoctonia solani (rice sheath blight) than the commercial fungicide azoxystrobin. nih.govrsc.org The mechanism of action for some of these compounds involves disrupting the fungal cell morphology. nih.govrsc.org

In a different study, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e ) demonstrated a potent minimal inhibitory concentration (MIC) of 0.24 μg/ml against Aspergillus fumigatus. scirp.org This highlights the potential of quinoxalinone derivatives in addressing fungal infections.

Table 1: Antimicrobial Activity of Selected Quinoxalinone Derivatives

| Compound/Derivative | Target Organism | Activity/Finding | Reference(s) |

|---|---|---|---|

| Cyadox (CYA) and Olaquindox (OLA) | Clostridium perfringens, Brachyspira hyodysenteriae | Induce DNA strand breaks; N-oxide groups are crucial for activity. | nih.gov |

| Compound 5k | Acidovorax citrulli | Good antibacterial activity. | rsc.org |

| Compounds 5j and 5t | Rhizoctonia solani | More potent than commercial fungicide azoxystrobin. | nih.govrsc.org |

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e ) | Aspergillus fumigatus | Potent antifungal with MIC of 0.24 μg/ml. | scirp.org |

Enzyme Inhibition Profiling

The structural diversity of quinoxalinone derivatives allows them to interact with a variety of enzymes, making them promising candidates for enzyme inhibitors with therapeutic potential.

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives have been developed as potent and selective aldose reductase inhibitors, with IC50 values in the low nanomolar to micromolar range. nih.gov Another study reported a new class of quinoxalinone-based aldose reductase inhibitors with an N1-acetic acid head group and a substituted C3-phenoxy side chain, showing IC50 values ranging from 11.4 to 74.8 nM. nih.gov The most active among these were 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid and 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid. nih.gov

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. In silico studies have suggested that quinoxaline 1,4-dioxides can bind to the same site on mycobacterial DNA gyrase as the known inhibitor novobiocin (B609625). nih.gov This indicates that DNA gyrase inhibition may be a mechanism contributing to the antibacterial and antitubercular activity of some quinoxalinone derivatives.

Glycogen (B147801) Phosphorylase: A series of 3-anilino-quinoxalinones have been identified as a new class of glycogen phosphorylase inhibitors. nih.gov The lead compound was discovered through high-throughput screening, and subsequent structural modifications led to novel analogues that were 25 times more potent. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and is a target for anti-inflammatory drugs. Novel quinoxaline derivatives have been synthesized and shown to act as dual inhibitors of the epidermal growth factor receptor (EGFR) and COX-2. nih.govrsc.org Compounds 11 and 13 from this series were the most potent COX-2 inhibitors, with IC50 values of 0.62 and 0.46 μM, respectively, and exhibited high selectivity for COX-2 over COX-1. rsc.org

LDHA: Lactate dehydrogenase A (LDHA) is overexpressed in many cancers and is involved in the Warburg effect. A study on new quinoxalinone and quinazolinone Schiff's bases identified a quinoxalinone molecule, 4d , as a promising LDHA inhibitor with an inhibition efficiency of 84.95%. nih.gov

Cholinesterases: Butyrylcholinesterase (BChE) is a target for the symptomatic treatment of Alzheimer's disease. A series of quinoxaline derivatives were found to be selective inhibitors of BChE. nih.gov Compounds 6 (IC50 = 7.7 ± 1.0 µM) and 7 (IC50 = 9.7 ± 0.9 µM) were the most active, with potencies comparable to the standard drug galantamine. nih.gov

α-glucosidase: Inhibition of α-glucosidase is an important strategy for managing type 2 diabetes. Quinoxalinone derivatives have been investigated for this activity. Compound 3e , a 3-[N′-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one derivative, was found to potently inhibit α-glucosidase with an IC50 of 9.99 ± 0.18 µM, comparable to the known inhibitor quercetin. researchgate.net

Table 2: Enzyme Inhibition Profile of Selected Quinoxalinone Derivatives

| Enzyme Target | Derivative Class/Compound | Key Findings | Reference(s) |

|---|---|---|---|